![molecular formula C19H16ClNO3 B3030994 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine CAS No. 1206970-43-5](/img/structure/B3030994.png)
4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine
Overview
Description
The compound 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine is a chemical that features a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to a chloropyridine moiety. This structure suggests potential for various chemical reactions and interactions due to the presence of electron-donating and electron-withdrawing groups, which can influence the reactivity and stability of the molecule.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a triazolopyridine derivative with a benzyloxy and methoxy substitution on the phenyl ring was prepared using an oxidative ring closure of a hydrazine intermediate, with sodium hypochlorite as the oxidant in ethanol, yielding a 73% isolated yield . This method represents a clean, green approach to synthesizing such compounds. Although the exact synthesis of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine is not detailed, similar strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of a related compound, 1-benzyloxy-4-methoxypyridinium perchlorate, was determined using single-crystal X-ray diffraction, revealing a trans conformation around the central C-O bond linking the phenyl and pyridine residues . The aromatic ring planes were found to be almost perpendicular to the linking bond, with a twist of 9.1° between them. This information provides insight into the possible conformational preferences of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine, as the presence of similar substituents may lead to comparable structural characteristics.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally similar compounds have been characterized using various spectroscopic and computational methods. For instance, a chloro-substituted pyridine derivative was studied using LC/MS-MS, NMR, UV-Vis, and vibrational spectroscopy, providing comprehensive electronic properties and structural information . Additionally, the characterization of polymorphs of a chloro-substituted benzamide compound through X-ray powder diffractometry, thermal analysis, and spectroscopy highlighted differences in stability and physical properties between the forms . These studies suggest that 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine could also exhibit distinct physical and chemical properties that can be elucidated through similar analytical techniques.
Scientific Research Applications
Enhanced Dienophilicity in Reactive Intermediates
The compound's analogues exhibit significantly enhanced dienophilicity, making them highly reactive in certain chemical reactions. For instance, a study demonstrated the regioselective lithiation of related compounds at low temperatures, followed by elimination and trapping in a [4+2] cycloaddition reaction with furan to yield endoxides (Connon & Hegarty, 2004).
Applications in Copolymerization
Various analogues of this compound have been utilized in the synthesis and copolymerization with styrene, indicating their utility in creating novel polymer materials. This includes the preparation of phenoxy ring-substituted isopropyl phenylcyanoacrylates and their use in copolymerization processes (Whelpley et al., 2022).
Crystal Structure Analysis
The crystal structure of related compounds, like 1-benzyloxy-4-methoxypyridinium perchlorate, has been studied in detail, providing insights into molecular configurations and interactions. This type of research is crucial for understanding the material properties and potential applications of these compounds in various scientific fields (Dega-Szafran et al., 1991).
Role in Synthesis of Novel Molecules
This compound and its derivatives play a significant role in the synthesis of new chemical entities, as seen in the creation of various substituted ethylenes, which are crucial for developing new materials and pharmaceuticals (Kharas et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-4-(3-methoxy-4-phenylmethoxyphenoxy)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-22-18-11-15(24-16-9-10-21-19(20)12-16)7-8-17(18)23-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHJWHLGYRZADX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2=CC(=NC=C2)Cl)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204875 | |
Record name | 2-Chloro-4-[3-methoxy-4-(phenylmethoxy)phenoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine | |
CAS RN |
1206970-43-5 | |
Record name | 2-Chloro-4-[3-methoxy-4-(phenylmethoxy)phenoxy]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-[3-methoxy-4-(phenylmethoxy)phenoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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